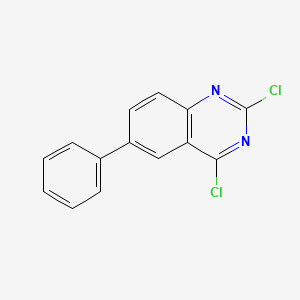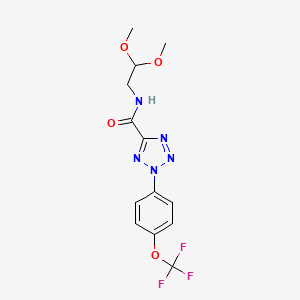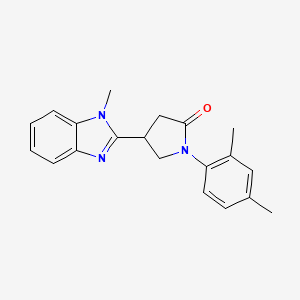
2,4-Dichlor-6-phenylchinazolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-phenylquinazoline is a type of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring . Quinazolines have been the subject of considerable interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, new phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylquinazoline is characterized by the presence of two chlorine atoms, a phenyl group, and a quinazoline core . The InChI code for this compound is1S/C14H8Cl2N2/c15-10-6-7-12-11 (8-10)13 (18-14 (16)17-12)9-4-2-1-3-5-9/h1-8H .
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
2,4-Dichlor-6-phenylchinazolin zeigt vielversprechendes Potenzial in der Krebstherapie. Forscher haben seine Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Gebärmutterhals- und Eierstockkrebszellen. In-vitro-Studien haben seine antiproliferative Aktivität gegen diese Zelllinien gezeigt . Weitere Forschung ist erforderlich, um seinen Wirkmechanismus und seine potenziellen klinischen Anwendungen zu verstehen.
Antibakterielle Aktivität
Chinazoline, einschließlich this compound, haben antibakterielle Eigenschaften gezeigt. Diese Verbindungen könnten als neuartige Antibiotika zur Bekämpfung von arzneimittelresistenten Bakterienstämmen untersucht werden. Forscher haben ihre Wirksamkeit gegen verschiedene Bakterienspezies untersucht, was die Notwendigkeit neuer antibakterieller Mittel hervorhebt .
Entzündungshemmende Wirkungen
Das Chinazolin-Gerüst wurde mit entzündungshemmender Aktivität in Verbindung gebracht. Obwohl spezifische Studien zu this compound begrenzt sind, legt seine strukturelle Ähnlichkeit mit anderen entzündungshemmenden Chinazolinen ein Potenzial zur Modulation entzündlicher Signalwege nahe .
Antiepileptisches Potenzial
Chinazolinone, einschließlich Derivate von this compound, haben antikonvulsive Wirkungen gezeigt. Diese Verbindungen könnten für die Behandlung von Epilepsie und verwandten Störungen relevant sein .
Antifungale Aktivität
Obwohl die Forschung zu den antifungalen Eigenschaften von this compound spärlich ist, haben Chinazoline als Klasse Aktivität gegen Pilzpathogene gezeigt. Die Untersuchung der Wirksamkeit dieser Verbindung gegen bestimmte Pilzstämme könnte wertvolle Erkenntnisse liefern .
Struktur-Wirkungs-Beziehung (SAR)-Studien
Das Verständnis der SAR von Chinazolin-Derivaten, einschließlich this compound, ist entscheidend für das Arzneimittel-Design. Medizinische Chemiker haben verschiedene Substitutionen am Chinazolin-Gerüst untersucht, um pharmakologische Eigenschaften zu optimieren .
Zusammenfassend lässt sich sagen, dass this compound ein vielversprechendes Potenzial in verschiedenen Bereichen zeigt, von der Krebsforschung bis zur Entwicklung antimikrobieller Medikamente. Weitere Untersuchungen werden sein volles Potenzial enthüllen und seine Anwendung in der Medizin und Therapie lenken. 🌟
Für detailliertere Informationen können Sie auf die wissenschaftliche Literatur zu Chinazolin-Derivaten zurückgreifen . Wenn Sie spezielle Fragen haben oder eine weitere Ausarbeitung benötigen, können Sie sich gerne melden!
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been used as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses . The specific targets can vary depending on the biological activity exhibited.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Cellular Effects
The cellular effects of 2,4-Dichloro-6-phenylquinazoline are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloro-6-phenylquinazoline is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.
Temporal Effects in Laboratory Settings
The effects of 2,4-Dichloro-6-phenylquinazoline can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of 2,4-Dichloro-6-phenylquinazoline in in vitro or in vivo studies is currently limited.
Eigenschaften
IUPAC Name |
2,4-dichloro-6-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYTTAUYMMLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192218-19-2 |
Source


|
| Record name | 2,4-dichloro-6-phenylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2430610.png)
![methyl 2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2430611.png)
![N-(3-chlorophenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2430613.png)


![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)

![Methyl 1-[(2-phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2430622.png)




![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)
